5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Catalog No.
S2648523
CAS No.
2034503-53-0
M.F
C18H22FN3O3S
M. Wt
379.45
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4...

CAS Number

2034503-53-0

Product Name

5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

IUPAC Name

5-fluoro-2-methoxy-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide

Molecular Formula

C18H22FN3O3S

Molecular Weight

379.45

InChI

InChI=1S/C18H22FN3O3S/c1-25-17-3-2-15(19)12-18(17)26(23,24)21-13-14-6-10-22(11-7-14)16-4-8-20-9-5-16/h2-5,8-9,12,14,21H,6-7,10-11,13H2,1H3

InChI Key

GOWFFSWMZNTNTH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3

Solubility

not available

Application in Medicinal Chemistry

Summary of the Application: Indole derivatives, which have a structure similar to the compound , have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Methods of Application: The methods of application involve synthesizing a variety of indole derivatives and testing them for various biological activities .

Results or Outcomes: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Application in Anti-Fibrosis Activity

Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Methods of Application: The methods of application involve the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation against HSC-T6 cells .

Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Application in Synthesis of Non-Natural Nucleosides

Summary of the Application: 5-Fluoro-2-methoxy-4(1H)pyrimidinone may be employed as an acceptor during immobilized 2′-deoxyribosyltransferase mediated synthesis of non-natural nucleosides .

Methods of Application: The methods of application involve using 5-Fluoro-2-methoxy-4(1H)pyrimidinone as an acceptor during the synthesis of non-natural nucleosides .

Application in Metal–Organic Frameworks

Summary of the Application: A novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize four metal (ii)-complexes .

Methods of Application: The methods of application involve the hydrothermal synthesis of metal (ii)-complexes using the achiral ligand .

Application in Kinase Inhibition

Summary of the Application: BLU-667, a compound with a structure similar to the one , has been found to selectively inhibit RET, a type of kinase .

Methods of Application: The methods of application involve testing BLU-667 against a library of 371 kinases .

Results or Outcomes: BLU-667 was found to be more selective for RET than 96% of the kinases in the library. It was also found to be more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors .

5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide functional group. The molecular structure includes a fluorine atom and a methoxy group attached to a benzene ring, along with a piperidine moiety linked through a pyridine ring. This compound is part of a larger class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.

Typical of sulfonamides, including:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond may hydrolyze, leading to the formation of sulfonic acids.
  • Aromatic Substitution: The presence of the methoxy group on the benzene ring can facilitate electrophilic aromatic substitution reactions.

5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of diacylglycerol O-acyltransferase, an enzyme involved in lipid metabolism. This inhibition may have therapeutic implications for conditions like obesity and fatty liver disease . Additionally, compounds with similar structures have shown antimicrobial and anticancer properties, suggesting that this compound may also possess such activities.

The synthesis of 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves several steps:

  • Formation of the Sulfonamide: The initial step may involve reacting a suitable benzenesulfonyl chloride with an amine to form the sulfonamide linkage.
  • Introduction of the Methoxy Group: A methoxy group can be introduced via methylation using methyl iodide or dimethyl sulfate in the presence of a base.
  • Piperidine and Pyridine Integration: The final step involves coupling the piperidine moiety with the pyridine group, often facilitated by coupling reagents such as EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) or similar agents.

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting metabolic disorders.
  • Research: In studies focusing on enzyme inhibition and metabolic pathways related to fatty liver disease and obesity.
  • Chemical Biology: As a tool for exploring biochemical mechanisms involving diacylglycerol O-acyltransferase.

Interaction studies involving 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide focus on its binding affinity to target proteins. Molecular docking studies indicate that this compound can effectively bind to active sites of enzymes involved in lipid metabolism, suggesting its potential as a therapeutic agent . Furthermore, studies on similar sulfonamide derivatives have shown varied interactions based on structural modifications, emphasizing the importance of specific functional groups in determining biological activity.

Several compounds share structural similarities with 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-Amino-N-(pyridin-4-yl)benzenesulfonamideContains an amino group instead of methoxyAntimicrobial properties
5-Fluoro-N-(pyrimidin-2-yl)benzenesulfonamidePyrimidine instead of piperidineAnticancer activity
N-(4-Pyridyl)-benzenesulfonamideLacks fluorine and methoxy groupsEnzyme inhibition studies

Uniqueness

The uniqueness of 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups, particularly the fluorine and methoxy substitutions along with the piperidine-pyridine linkage. This combination may enhance its binding affinity to specific targets compared to other sulfonamides, potentially leading to improved therapeutic efficacy.

XLogP3

2.5

Dates

Modify: 2023-08-16

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